Cas no 1260903-29-4 (7-Bromo-4-fluoroindolin-2-one)
7-Bromo-4-fluoroindolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 7-BROMO-4-FLUOROINDOLIN-2-ONE
- 7-Bromo-4-fluoro-2-oxindole
- 7-Bromo-4-fluoroindolin-2-one
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- Inchi: 1S/C8H5BrFNO/c9-5-1-2-6(10)4-3-7(12)11-8(4)5/h1-2H,3H2,(H,11,12)
- InChI Key: RMLWVELQPIUZBY-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1NC(C2)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 211
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1
7-Bromo-4-fluoroindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199006808-1g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 97% | 1g |
$400.00 | 2023-09-03 | |
| Chemenu | CM491181-1g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 97% | 1g |
$*** | 2023-03-31 | |
| Ambeed | A112593-25g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 97% | 25g |
$3874.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641141-5g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 98% | 5g |
¥20893.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641141-10g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 98% | 10g |
¥28382.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641141-25g |
7-Bromo-4-fluoroindolin-2-one |
1260903-29-4 | 98% | 25g |
¥33675.00 | 2024-08-09 |
7-Bromo-4-fluoroindolin-2-one Suppliers
7-Bromo-4-fluoroindolin-2-one Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 7-Bromo-4-fluoroindolin-2-one
Introduction to 7-Bromo-4-fluoroindolin-2-one (CAS No. 1260903-29-4)
7-Bromo-4-fluoroindolin-2-one, identified by its Chemical Abstracts Service (CAS) number 1260903-29-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indoline class, characterized by a fused benzene and pyrrole ring system, with functional groups that make it a versatile intermediate in the synthesis of biologically active molecules.
The structural motif of 7-Bromo-4-fluoroindolin-2-one consists of a bromine atom at the 7-position and a fluorine atom at the 4-position of the indoline core, flanked by a carbonyl group at the 2-position. This specific arrangement of substituents imparts unique electronic and steric properties, making it a valuable building block for further chemical modifications. The presence of both bromine and fluorine atoms provides handles for various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 7-Bromo-4-fluoroindolin-2-one has been extensively explored in the development of novel therapeutic agents. Its indoline scaffold is known to be prevalent in many bioactive compounds, particularly those targeting neurological disorders, infectious diseases, and cancer. The fluorine substituent, in particular, has been widely recognized for its ability to enhance metabolic stability and binding affinity in drug molecules. This has led to its incorporation into numerous drug candidates that are currently undergoing preclinical or clinical evaluations.
One of the most compelling aspects of 7-Bromo-4-fluoroindolin-2-one is its role as a precursor in the synthesis of small-molecule inhibitors. For instance, researchers have leveraged this compound to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention. The bromine atom on 7-Bromo-4-fluoroindolin-2-one can be readily transformed into other functional groups through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse side chains that can modulate enzyme activity and selectivity.
Moreover, the pharmaceutical industry has shown interest in 7-Bromo-4-fluoroindolin-2-one due to its potential applications in drug discovery pipelines. Its structural features make it amenable to derivatization into molecules with enhanced pharmacokinetic properties. For example, fluorinated indolines have been reported to exhibit improved oral bioavailability and prolonged half-life upon administration. These attributes are critical for translating laboratory findings into viable clinical candidates.
Recent studies have highlighted the utility of 7-Bromo-4-fluoroindolin-2-one in designing molecules with antimicrobial properties. The indoline core is known to interact with bacterial enzymes and cellular components, disrupting essential biological processes. By incorporating fluorine and bromine atoms strategically, researchers have been able to fine-tune these interactions, leading to compounds that exhibit potent activity against resistant strains of bacteria. This underscores the importance of 7-Bromo-4-fluoroindolin-2-one as a scaffold for developing novel antibiotics.
The synthetic versatility of 7-Bromo-4-fluoroindolin-2-one extends beyond pharmaceutical applications. It has also been utilized in materials science and agrochemical research. For instance, its ability to undergo various coupling reactions makes it a suitable candidate for synthesizing polymers with tailored properties. Similarly, derivatives of this compound have shown promise as intermediates in the production of pesticides and herbicides due to their ability to interact with biological targets in plants and pests.
In conclusion, 7-Bromo-4-fluoroindolin-2-one (CAS No. 1260903-29-4) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features and reactivity profile have enabled its use in creating a wide array of biologically active compounds. As research continues to uncover new applications for this versatile intermediate, its significance is expected to grow further, solidifying its place as a key component in both academic laboratories and industrial settings.
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